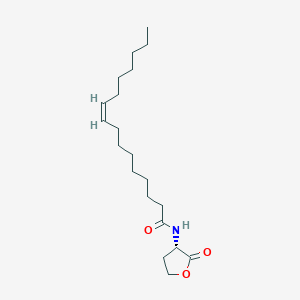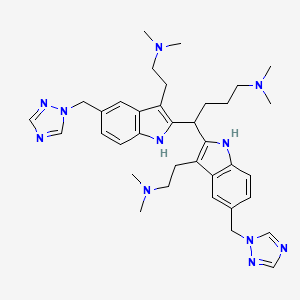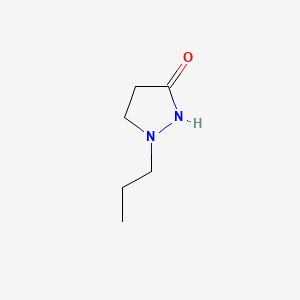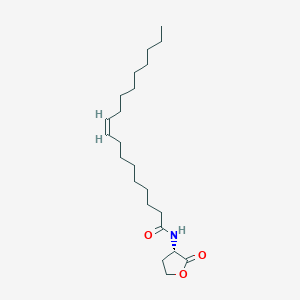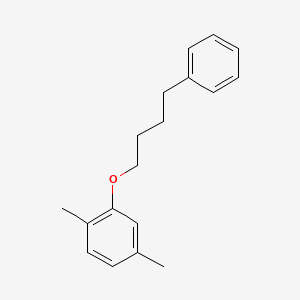
1,4-Dimethyl-2-(4-phenylbutoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2-(4-phenylbutoxy)benzene is an organic compound with the molecular formula C18H22O and a molecular weight of 254.37 g/mol . It is also known by its alternate name, 4-Phenyl-1-(2,5-xylyloxy)butane . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene typically involves the reaction of 1,4-dimethylbenzene with 4-phenylbutanol in the presence of a strong acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the alcohol reacts with the aromatic ring to form the ether linkage . The reaction conditions generally include:
Temperature: 100-150°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: 1,4-dimethylbenzene and 4-phenylbutanol
Catalyst: Acidic ion-exchange resin
Temperature: 120-140°C
Pressure: 1-2 atm
Solvent: Toluene
Reaction Time: 6-8 hours
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-2-(4-phenylbutoxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 1,4-dimethyl-2-(4-phenylbutoxy)benzoic acid.
Reduction: Formation of 1,4-dimethyl-2-(4-phenylbutoxy)benzyl alcohol.
Substitution: Formation of halogenated derivatives like 1,4-dimethyl-2-(4-phenylbutoxy)-3-chlorobenzene.
Applications De Recherche Scientifique
1,4-Dimethyl-2-(4-phenylbutoxy)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-2-(4-phenylbutoxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dimethyl-2-(4-phenylbutyl)benzene
- 1,4-Dimethyl-2-(4-phenylbutoxy)benzene
- 1,4-Dimethyl-2-(4-phenylbutanoyl)benzene
Uniqueness
This compound is unique due to its specific ether linkage, which imparts distinct chemical and physical properties. This compound exhibits higher stability and lower reactivity compared to its analogs with different functional groups. Additionally, its specific structure allows for targeted interactions with biological molecules, making it valuable in biochemical research .
Propriétés
IUPAC Name |
1,4-dimethyl-2-(4-phenylbutoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-15-11-12-16(2)18(14-15)19-13-7-6-10-17-8-4-3-5-9-17/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVBBAUMCHXVGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500904-64-3 |
Source


|
| Record name | 1,4-Dimethyl-2-(4-phenylbutoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500904643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-DIMETHYL-2-(4-PHENYLBUTOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94B94M38J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

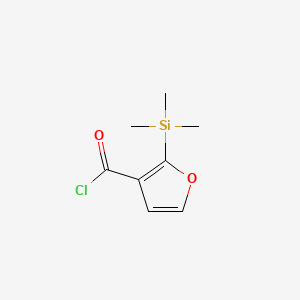


![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)


